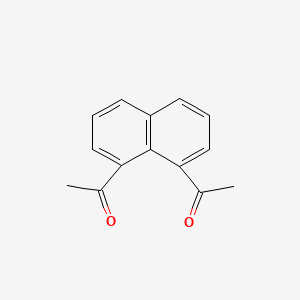

1,8-Diacetylnaphthalene

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

10371-76-3 |

|---|---|

Molekularformel |

C14H12O2 |

Molekulargewicht |

212.24 g/mol |

IUPAC-Name |

1-(8-acetylnaphthalen-1-yl)ethanone |

InChI |

InChI=1S/C14H12O2/c1-9(15)12-7-3-5-11-6-4-8-13(10(2)16)14(11)12/h3-8H,1-2H3 |

InChI-Schlüssel |

FQORHEMAUBKTGC-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)C1=CC=CC2=C1C(=CC=C2)C(=O)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Synthesis of 1,8-Diacetylnaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a plausible synthetic pathway for 1,8-diacetylnaphthalene. Due to the challenges associated with direct diacetylation of naphthalene at the sterically hindered 1 and 8 positions, this document outlines a multi-step approach commencing from 1,8-diaminonaphthalene. This guide includes detailed experimental protocols, tabulated quantitative data, and visualizations of the reaction workflow.

Introduction

This compound is a unique peri-substituted naphthalene derivative with potential applications in materials science and as a precursor for the synthesis of more complex molecular scaffolds. The close proximity of the two acetyl groups in the 1 and 8 positions imposes significant steric strain, leading to interesting conformational and electronic properties. The direct Friedel-Crafts diacetylation of naphthalene is not a viable route for the synthesis of this isomer, as it preferentially yields 1,5- and 1,6-disubstituted products, with mono-acetylation being the more common outcome, leading to a mixture of 1-acetylnaphthalene and 2-acetylnaphthalene.[1][2][3]

This guide, therefore, details a more strategic, multi-step synthetic approach. The proposed pathway begins with the readily available 1,8-diaminonaphthalene, which is then converted to the corresponding dibromide. Subsequent palladium-catalyzed cross-coupling reactions can introduce the acetyl groups.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a three-step process starting from 1,8-diaminonaphthalene. The overall workflow is depicted below.

References

- 1. researchgate.net [researchgate.net]

- 2. The Friedel–Crafts acetylation of naphthalene in 1,2-dichloroethane solution. Kinetics and mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. organic chemistry - Solvent Effects in Friedel–Crafts Reaction - Chemistry Stack Exchange [chemistry.stackexchange.com]

Physicochemical Properties of 1,8-Diacetylnaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,8-Diacetylnaphthalene is a disubstituted naphthalene derivative of interest in organic synthesis and materials science. Due to its specific substitution pattern, it possesses unique steric and electronic properties. This guide provides a summary of the available physicochemical data for closely related 1,8-disubstituted naphthalene compounds to offer comparative insights. Furthermore, a detailed, inferred experimental protocol for the synthesis of this compound via Friedel-Crafts acylation is presented, alongside a logical workflow diagram. This document aims to serve as a foundational resource for professionals working with naphthalene derivatives.

Introduction

Naphthalene and its derivatives are fundamental bicyclic aromatic hydrocarbons extensively utilized as building blocks in the synthesis of a wide array of organic compounds, including dyes, polymers, and pharmaceuticals. The specific orientation of substituents on the naphthalene ring system significantly influences the molecule's chemical reactivity, physical properties, and potential biological activity. The 1,8-disubstituted naphthalenes are of particular interest due to the steric strain and potential for electronic interactions between the peri-substituents. This guide focuses on the physicochemical properties and synthesis of this compound. Given the limited direct experimental data for this specific isomer in the available literature, this guide presents comparative data from analogous 1,8-disubstituted naphthalenes and a proposed synthetic methodology based on established chemical principles.

Physicochemical Properties

Table 1: Physicochemical Properties of 1,8-Dimethylnaphthalene

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂ | [1] |

| Molecular Weight | 156.22 g/mol | [2] |

| Melting Point | 59-61 °C | [3][4] |

| Boiling Point | 270 °C | [4] |

| CAS Number | 569-41-5 | [1] |

Table 2: Spectroscopic Data for 1,8-Dimethylnaphthalene

| Technique | Key Data/Signals | Reference |

| ¹H NMR (CDCl₃) | δ (ppm): 2.923 (s, 6H, CH₃), 7.238 (t, 2H, Ar-H), 7.277 (d, 2H, Ar-H), 7.657 (d, 2H, Ar-H) | |

| ¹³C NMR | No specific peak assignments available in search results. | [5] |

| Mass Spectrometry (EI) | m/z: 156 (M+), 141, 115 | |

| Infrared Spectroscopy | No specific peak assignments available in search results. | [6] |

| UV-Vis Spectroscopy | No specific data available in search results. |

Table 3: Physicochemical Properties of 1,8-Diaminonaphthalene

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀N₂ | [7] |

| Molecular Weight | 158.20 g/mol | [7] |

| Melting Point | 60-65 °C | |

| Boiling Point | 205 °C at 12 mmHg | |

| CAS Number | 479-27-6 | [7] |

Table 4: Spectroscopic Data for 1,8-Diaminonaphthalene

| Technique | Key Data/Signals | Reference |

| ¹H NMR | No specific peak assignments available in search results. | [8] |

| ¹³C NMR | No specific peak assignments available in search results. | [9] |

| Mass Spectrometry (GC-MS) | m/z: 158 (M+), 130, 103 | [7] |

| Infrared Spectroscopy | No specific peak assignments available in search results. | [10][11] |

| UV-Vis Spectroscopy | No specific data available in search results. |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be conceptually approached through the Friedel-Crafts acylation of naphthalene. The following protocol is a generalized procedure inferred from literature on naphthalene acylation.[12][13] Optimization of reaction conditions, particularly the choice of solvent and catalyst, would be critical to control the regioselectivity and yield of the desired 1,8-isomer.

3.1. Materials and Equipment

-

Naphthalene

-

Acetyl chloride or acetic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Nitrobenzene or carbon disulfide (solvent)

-

Hydrochloric acid (HCl), dilute

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer and hotplate

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography (silica gel)

-

Standard laboratory glassware

3.2. Reaction Procedure

-

Reaction Setup: A dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel is charged with naphthalene and the chosen solvent (e.g., nitrobenzene for thermodynamic control which may favor the formation of the more stable isomer, or carbon disulfide for kinetic control).[13] The flask is cooled in an ice bath.

-

Catalyst Addition: Anhydrous aluminum chloride is added portion-wise to the stirred solution.

-

Acylating Agent Addition: Acetyl chloride (or acetic anhydride) is dissolved in the same solvent and added dropwise from the addition funnel to the cooled reaction mixture. The rate of addition should be controlled to maintain the reaction temperature.

-

Reaction: After the addition is complete, the reaction mixture is allowed to stir at room temperature or gently heated under reflux for a specified period. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is cooled and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic extracts are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to isolate the this compound isomer.

3.3. Characterization

The purified product should be characterized by standard spectroscopic methods to confirm its identity and purity:

-

¹H and ¹³C NMR: To determine the chemical structure and confirm the substitution pattern.

-

Mass Spectrometry: To confirm the molecular weight.

-

Infrared Spectroscopy: To identify the characteristic carbonyl stretching frequency of the acetyl groups.

-

Melting Point: To assess the purity of the compound.

Visualizations

4.1. Proposed Synthetic Workflow for this compound

Caption: Proposed workflow for the synthesis of this compound.

Conclusion

This technical guide provides a compilation of available data for compounds analogous to this compound and a proposed synthetic protocol. While direct experimental data for the target compound remains elusive in the reviewed literature, the provided information on related 1,8-disubstituted naphthalenes offers a valuable comparative baseline for researchers. The outlined synthetic procedure, based on the well-established Friedel-Crafts acylation, serves as a practical starting point for the laboratory preparation of this compound. Further experimental investigation is necessary to determine the precise physicochemical properties of this compound and to optimize its synthesis.

References

- 1. Naphthalene, 1,8-dimethyl- [webbook.nist.gov]

- 2. 1,8-Dimethylnaphthalene | C12H12 | CID 11287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. labsolu.ca [labsolu.ca]

- 5. 1,8-DIMETHYLNAPHTHALENE(569-41-5) 13C NMR [m.chemicalbook.com]

- 6. 1,8-DIMETHYLNAPHTHALENE(569-41-5) IR Spectrum [chemicalbook.com]

- 7. 1,8-Diaminonaphthalene | C10H10N2 | CID 68067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,8-Diaminonaphthalene(479-27-6) 1H NMR [m.chemicalbook.com]

- 9. 1,8-Diaminonaphthalene(479-27-6) 13C NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. 1,8-Diaminonaphthalene(479-27-6) IR Spectrum [chemicalbook.com]

- 12. The Friedel–Crafts acetylation of naphthalene in 1,2-dichloroethane solution. Kinetics and mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

Crystal Structure of 1,8-Diacetylnaphthalene: A Technical Overview

Note to the reader: As of late 2025, a comprehensive, publicly available crystal structure for 1,8-diacetylnaphthalene could not be located in established crystallographic databases. This guide will therefore provide a detailed technical framework for the determination of small molecule crystal structures, using the closely related analogue, 1,8-dimethylnaphthalene , as an illustrative example. The experimental protocols and data presentation are representative of what would be expected for this compound.

Introduction

The determination of the three-dimensional arrangement of atoms in a molecule through single-crystal X-ray diffraction is a cornerstone of modern chemistry and drug development.[1] This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding a molecule's physical and chemical properties. This guide outlines the experimental and computational workflow for determining the crystal structure of a small organic molecule, exemplified by the data for 1,8-dimethylnaphthalene.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound of interest and culminates in the refinement of the crystallographic model.

Synthesis and Crystallization

A prerequisite for single-crystal X-ray diffraction is the availability of high-quality single crystals.[2] For a compound like this compound, a typical synthetic route would involve the Friedel-Crafts acylation of acenaphthene followed by oxidative cleavage. The resulting crude product would then be purified, typically by column chromatography.

Growing single crystals suitable for X-ray diffraction often requires screening various conditions. Common methods for small organic molecules include:

-

Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly in a dust-free environment.[3]

-

Solvent Diffusion: A solution of the compound is carefully layered with a miscible "anti-solvent" in which the compound is poorly soluble. Diffusion of the anti-solvent into the solution gradually reduces the solubility of the compound, promoting slow crystallization at the interface.[3]

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to crystallization as the solubility decreases.

The choice of solvent is critical and is often determined empirically.

Single-Crystal X-ray Diffraction Data Collection

A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is then cooled, typically to 100 K, to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.

The data collection process involves:

-

Unit Cell Determination: A short series of diffraction images are collected to determine the dimensions and symmetry of the unit cell.

-

Data Collection Strategy: Based on the unit cell parameters and crystal symmetry, a strategy is devised to collect a complete dataset, ensuring that all unique reflections are measured with adequate redundancy.

-

Data Integration and Scaling: The raw diffraction images are processed to measure the intensity of each reflection. The intensities are then scaled and corrected for various experimental factors to produce a final reflection file.

Structure Solution and Refinement

The collected diffraction data are used to solve and refine the crystal structure:

-

Structure Solution: The initial positions of the atoms in the unit cell are determined. For small molecules, this is typically achieved using direct methods.

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization procedure. This iterative process adjusts the atomic coordinates, and thermal displacement parameters to improve the agreement between the calculated and observed structure factors.

-

Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. This involves checking bond lengths, angles, and for any unresolved electron density.

Data Presentation: 1,8-Dimethylnaphthalene

The following table summarizes the crystallographic data for 1,8-dimethylnaphthalene, which serves as a structural analogue for this compound. The data is sourced from the Crystallography Open Database (COD).[4]

| Parameter | Value |

| Chemical Formula | C₁₂H₁₂ |

| Formula Weight | 156.22 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.45(2) |

| b (Å) | 7.95(2) |

| c (Å) | 7.85(2) |

| α (°) | 90 |

| β (°) | 116.3(1) |

| γ (°) | 90 |

| Volume (ų) | 473(2) |

| Z | 2 |

| Temperature (K) | 293 |

| Radiation | Neutron |

| Wavelength (Å) | 1.175 |

| R-factor | 0.05 |

| Data Source | Crystallography Open Database (COD ID: 7051324) |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the crystal structure of a small organic molecule.

References

- 1. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

- 2. Results for "Single Crystal X-ray Diffraction" | Springer Nature Experiments [experiments.springernature.com]

- 3. How To [chem.rochester.edu]

- 4. Crystallography Open Database: Information card for entry 7051324 [crystallography.net]

An In-depth Technical Guide to the Solubility of 1,8-Diacetylnaphthalene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 1,8-diacetylnaphthalene in organic solvents. A comprehensive search of available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this specific compound. This document, therefore, provides a detailed theoretical framework for understanding its expected solubility based on its molecular structure. Furthermore, it offers a comprehensive, standardized experimental protocol for the quantitative determination of solubility, empowering researchers to generate the necessary data in their own laboratories. A logical workflow for this experimental process is also presented in a visual diagram.

Introduction and Current Data Availability

This compound is an aromatic ketone whose physicochemical properties, including solubility, are not well-documented in publicly accessible literature. An extensive search for quantitative data on its solubility in common organic solvents did not yield any specific results. The research landscape primarily offers information on related compounds such as 1,8-dimethylnaphthalene and 1,8-dinitronaphthalene.

The absence of this fundamental data presents a challenge for researchers working with this compound in areas such as synthesis, purification, and formulation. This guide aims to bridge this knowledge gap by providing a predictive analysis of its solubility and a practical methodology for its experimental determination.

Predicted Solubility Profile of this compound

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecular structure of this compound, featuring a large nonpolar naphthalene core and two polar acetyl groups, suggests a moderate overall polarity.

Based on its structure, the following qualitative solubility predictions can be made:

-

High Solubility: Expected in polar aprotic solvents such as acetone, ethyl acetate, and dichloromethane, which can engage in dipole-dipole interactions with the acetyl groups without the competing hydrogen bonding of protic solvents.

-

Moderate Solubility: Likely in polar protic solvents like methanol and ethanol. The polarity of the solvent will be favorable, but the hydrogen bonding network of the solvent might slightly hinder the dissolution of the less polar naphthalene core.

-

Low to Moderate Solubility: Expected in nonpolar aromatic solvents like toluene and benzene, where dispersion forces will be the primary intermolecular interaction.

-

Low Solubility: Likely in nonpolar aliphatic solvents such as hexane and cyclohexane, due to the significant difference in polarity.

-

Insoluble: Expected in water, as the large nonpolar naphthalene moiety will dominate its interaction with the highly polar water molecules.

A summary of these predictions is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM) | High |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate |

| Nonpolar Aromatic | Toluene, Benzene | Low to Moderate |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Low |

| Aqueous | Water | Insoluble |

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data for this compound, a standardized experimental protocol is necessary. The isothermal shake-flask method is a widely accepted and reliable technique for this purpose.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

Accurately pipette a known volume of the selected organic solvent into each vial. The amount of solid should be sufficient to ensure that some remains undissolved at equilibrium.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed in the constant temperature bath for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.

-

Record the exact volume of the filtered solution.

-

-

Quantification:

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

The Versatility of 1,8-Diacetylnaphthalene in Organic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,8-Diacetylnaphthalene, a unique aromatic ketone, serves as a versatile precursor and building block in a multitude of organic syntheses. Its distinct peri-disubstituted naphthalene core imparts specific steric and electronic properties, making it a valuable scaffold for the construction of complex heterocyclic systems, novel ligands for coordination chemistry, and potential pharmacophores in medicinal chemistry. This technical guide explores the significant applications of this compound, providing an in-depth overview of its utility in the synthesis of diverse organic molecules. We present key reaction pathways, quantitative data from representative transformations, detailed experimental protocols, and logical workflows to illustrate its synthetic potential.

Introduction

Naphthalene-based compounds are of significant interest in organic and medicinal chemistry due to their rigid, planar structure and rich electronic properties.[1][2] Among these, 1,8-disubstituted naphthalenes exhibit unique chemical reactivity and conformational characteristics arising from the close proximity of the peri-substituents.[3] this compound, in particular, possesses two electrophilic acetyl groups that can readily participate in a variety of chemical transformations. These reactive sites allow for its use as a foundational molecule in the synthesis of more intricate chemical architectures.[3] This guide will systematically delineate the key applications of this compound, with a focus on its role in the synthesis of heterocyclic compounds, the formation of ligands for metal complexes, and its potential as a scaffold in the development of new materials and therapeutic agents.

Synthesis of Heterocyclic Compounds

The two adjacent acetyl groups of this compound provide a convergent point for the construction of fused heterocyclic rings. Condensation reactions with various binucleophiles are a common strategy to access novel polycyclic aromatic systems.

Reactions with Hydrazine Derivatives

Condensation of this compound with hydrazine and its derivatives offers a direct route to the synthesis of fused pyridazine and other nitrogen-containing heterocyclic systems. These reactions typically proceed through the formation of a dihydrazone intermediate, which can then undergo cyclization. While specific examples with this compound are not extensively detailed in the readily available literature, the general reactivity pattern of diketones with hydrazines is well-established.[4][5][6][7]

Logical Workflow for Heterocycle Synthesis:

Caption: General workflow for the synthesis of fused heterocycles from this compound.

Synthesis of Other Fused Heterocycles

The reactivity of the acetyl groups can be exploited to synthesize a variety of other heterocyclic systems. For instance, reactions with hydroxylamine could yield fused isoxazole derivatives, while reactions with thiourea could lead to fused pyrimidine thiones. These synthetic pathways expand the molecular diversity achievable from this starting material.[8][9]

Ligand Synthesis for Metal Complexes

The 1,8-disubstituted naphthalene scaffold can be modified to create unique chelating ligands for coordination with metal ions. The acetyl groups of this compound can be transformed into other functional groups, such as imines or amines, which are capable of coordinating to metal centers. The rigid naphthalene backbone pre-organizes these coordinating atoms in close proximity, potentially leading to the formation of stable metal complexes with interesting catalytic or photophysical properties.[10][11][12][13][14]

Workflow for Ligand and Complex Formation:

Caption: A logical workflow illustrating the synthesis of a metal complex from this compound.

Applications in Medicinal Chemistry

The naphthalene core is a recognized privileged scaffold in medicinal chemistry, with numerous approved drugs containing this moiety.[1][2] Derivatives of this compound have been investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.[3] The ability to synthesize a wide range of heterocyclic derivatives from this compound makes it an attractive starting point for the development of new drug candidates.[15][16][17]

Illustrative Signaling Pathway Involvement (Hypothetical for a Derivative):

While specific signaling pathways directly modulated by this compound are not well-documented, its derivatives, such as certain heterocyclic compounds, could potentially interact with various biological targets. For example, a hypothetical kinase inhibitor derived from this compound might interfere with a cancer-related signaling pathway.

Caption: A hypothetical signaling pathway inhibited by a derivative of this compound.

Quantitative Data Summary

While comprehensive quantitative data for reactions specifically starting from this compound is limited in the surveyed literature, the following table provides a template for how such data should be presented. The data for related naphthalene derivatives suggests that high yields are often achievable under optimized conditions.

| Product Type | Reactants | Catalyst/Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Fused Pyridazine | This compound, Hydrazine Hydrate | Ethanol | 80 | 6 | Data Not Available | - |

| Bidentate Imine Ligand | This compound, Aniline | Toluene | 110 | 12 | Data Not Available | - |

| Naphthyl Nicotinonitrile | 3-formyl-4H-benzo[h]chromen-4-one, Cyanoacetanilides | Piperidine/Ethanol | Reflux | 3-5 | 85-95 | [15] |

| Naphthyl Thiazepine | 3-formyl-4H-benzo[h]chromen-4-one, o-aminothiophenol | Acetic Acid/Ethanol | Reflux | 6 | 98 | [15] |

Note: The first two entries are hypothetical examples illustrating the desired data presentation. The latter two entries are from a related naphthalene system to demonstrate typical reaction efficiencies.

Experimental Protocols

The following are representative, detailed experimental protocols for reactions involving naphthalene derivatives, which can be adapted for this compound.

General Procedure for the Synthesis of Fused Heterocycles (Adapted)

Reaction: Condensation of a diketone with a binucleophile.

Materials:

-

This compound (1.0 mmol)

-

Hydrazine hydrate (1.0 mmol)

-

Absolute ethanol (20 mL)

-

Glacial acetic acid (catalytic amount)

Procedure:

-

To a solution of this compound in absolute ethanol, add a catalytic amount of glacial acetic acid.

-

Add hydrazine hydrate dropwise to the solution at room temperature.

-

The reaction mixture is then heated to reflux for 6-8 hours, with monitoring by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the desired fused pyridazine derivative.

-

The structure of the product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

General Procedure for the Synthesis of a Bidentate Ligand (Adapted)

Reaction: Schiff base condensation to form an imine ligand.

Materials:

-

This compound (1.0 mmol)

-

Substituted aniline (2.0 mmol)

-

Toluene (25 mL)

-

p-Toluenesulfonic acid (catalytic amount)

Procedure:

-

A mixture of this compound, the substituted aniline, and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed using a Dean-Stark apparatus to remove water.

-

The reaction is monitored by TLC until the starting material is consumed (typically 12-24 hours).

-

The reaction mixture is cooled, and the solvent is removed in vacuo.

-

The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure diimine ligand.

-

Characterization of the ligand should be performed using standard spectroscopic techniques.

Conclusion

This compound is a valuable and versatile starting material in organic synthesis. Its unique structure allows for the efficient construction of a variety of complex molecules, including novel heterocyclic systems and chelating ligands. While the full scope of its applications is still being explored, the existing literature on related naphthalene derivatives highlights its significant potential in the fields of medicinal chemistry, materials science, and catalysis. Further research into the reactivity and applications of this compound is warranted to fully exploit its synthetic utility. This guide provides a foundational understanding for researchers looking to incorporate this promising building block into their synthetic strategies.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Naphthalene: an overview [rpbs.journals.ekb.eg]

- 3. This compound | 10371-76-3 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 1-Phenylnaphthalenes. Part VIII. Reactions of hydrazine and its derivatives with some five-membered ring anhydrides - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

- 7. On the condensation of salicylaldehyde with hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of novel heterocyclic compounds and their biological evaluation | Semantic Scholar [semanticscholar.org]

- 9. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 10. Disubstituted 1,8-diamidonaphthalene ligands as a flexible, responsive, and reactive framework for tantalum complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1,8-Dimethylnaphthalene-bridged diphosphine ligands: synthesis and structural comparison of their palladium complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. Editorial to the Special Issue: “Synthesis of Organic Ligands and Their Metal Complexes in Medicinal Chemistry” - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and Structural Studies of Transition Metals Complexes with Poly dentate Azo dye ligand Derived from Coumarine [ejchem.journals.ekb.eg]

- 15. Synthesis of novel naphthalene-heterocycle hybrids with potent antitumor, anti-inflammatory and antituberculosis activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Reactivity of the Acetyl Groups in 1,8-Diacetylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,8-Diacetylnaphthalene is a unique polycyclic aromatic hydrocarbon characterized by the presence of two acetyl groups in a sterically demanding peri-position. This arrangement imparts significant strain on the molecule, profoundly influencing the conformation and reactivity of the acetyl moieties. This technical guide provides a comprehensive overview of the synthesis, structural features, and chemical transformations of this compound. Key reactions, including intramolecular cyclizations under acidic, basic, and photochemical conditions, are discussed in detail. The guide also explores the potential for this molecule to undergo aldol and hydrazine-based reactions, drawing comparisons with less sterically hindered analogues. Spectroscopic and structural data are presented to provide a thorough understanding of this fascinating molecule.

Introduction

The study of peri-substituted naphthalenes has been a subject of considerable interest in organic chemistry due to the unique steric and electronic interactions imposed by the close proximity of the substituents at the 1 and 8 positions. This compound serves as an excellent model system for investigating the consequences of severe steric hindrance on the reactivity of carbonyl groups. The enforced proximity of the two acetyl groups leads to a distorted geometry, deviating from the planarity typically observed in aromatic ketones. This inherent strain is the driving force behind several of its characteristic reactions and is a key consideration in its potential applications in materials science and medicinal chemistry.

Synthesis of this compound

The primary route for the synthesis of this compound is the Friedel-Crafts acetylation of naphthalene. This electrophilic aromatic substitution reaction typically employs acetyl chloride or acetic anhydride as the acylating agent and a Lewis acid catalyst, such as aluminum chloride. The regioselectivity of the reaction can be influenced by the reaction conditions, including the solvent, temperature, and stoichiometry of the reactants. While the α-positions (1, 4, 5, and 8) of naphthalene are generally more reactive towards electrophilic attack than the β-positions (2, 3, 6, and 7), achieving selective diacetylation at the 1 and 8 positions requires careful control of the reaction parameters to overcome the steric hindrance that builds up after the first acetylation.

Structural Properties and Steric Hindrance

The defining feature of this compound is the severe steric repulsion between the two peri-acetyl groups. This steric strain forces the acetyl groups out of the plane of the naphthalene ring, leading to a significant distortion from an idealized planar conformation. To quantify this distortion, a detailed analysis of the molecule's bond lengths, bond angles, and dihedral angles is necessary.

Table 1: Comparison of Selected Bond Distances and Angles in Naphthalene and 1,8-Dimethylnaphthalene

| Parameter | Naphthalene | 1,8-Dimethylnaphthalene |

| C(1)-C(9) Bond Length (Å) | 1.421 | 1.425 |

| C(8)-C(9) Bond Length (Å) | 1.421 | 1.425 |

| C(1)-C(9)-C(8) Angle (°) | 118.0 | 121.3 |

| C(9)-C(1)-C(Me) Angle (°) | - | 121.1 |

| C(9)-C(8)-C(Me) Angle (°) | - | 121.1 |

Data for 1,8-dimethylnaphthalene is derived from its known crystal structure and is used here as a proxy to illustrate the effects of peri-strain.

The steric hindrance in this compound is expected to significantly impact the reactivity of the acetyl groups. The carbonyl carbons are less accessible to nucleophilic attack, and the enolization of the methyl groups may be influenced by the conformational constraints.

Reactivity of the Acetyl Groups

The steric strain inherent in this compound is a key determinant of its chemical reactivity. The molecule readily undergoes reactions that relieve this strain, often leading to the formation of new cyclic structures.

Intramolecular Cyclization Reactions

This compound is known to undergo intramolecular cyclization to form 3-methyl-1H-phenalen-1-one under various conditions. This reaction provides a clear example of how the release of steric strain can be a powerful driving force for a chemical transformation.

The cyclization of this compound to 3-methyl-1H-phenalen-1-one can be achieved using either acid or base catalysis in an ethanol-water solution.[1] The reaction proceeds via an intramolecular aldol-type condensation followed by dehydration.

Notably, the base-catalyzed cyclization is approximately 50,000 times faster than the acid-catalyzed reaction.[1] This dramatic rate difference can be attributed to the greater ease of enolate formation under basic conditions, which is the rate-determining step.

Experimental Protocol: Base-Catalyzed Cyclization of this compound (Illustrative)

To a solution of this compound in a 45:55 (v/v) ethanol-water mixture, a solution of sodium hydroxide is added. The reaction mixture is stirred at room temperature for a specified period. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is neutralized with a dilute acid, and the product, 3-methyl-1H-phenalen-1-one, is extracted with an organic solvent. The organic layer is then dried and concentrated, and the crude product is purified by column chromatography or recrystallization.

Irradiation of this compound with UV light induces an intramolecular cyclization to form a naphthopyran derivative.[1] This photochemical reaction is believed to proceed through an initial intramolecular hydrogen atom transfer from one acetyl methyl group to the carbonyl oxygen of the other acetyl group, forming a biradical intermediate. This is followed by cyclization and subsequent tautomerization to yield the final product.

Experimental Protocol: Photochemical Cyclization of this compound (Illustrative)

A solution of this compound in a suitable solvent (e.g., benzene or methanol) is placed in a quartz reaction vessel. The solution is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for a period of time. The reaction vessel is then irradiated with a high-pressure mercury lamp or another suitable UV light source. The reaction is monitored by spectroscopic methods (e.g., UV-Vis or NMR). After the reaction is complete, the solvent is removed under reduced pressure, and the product is isolated and purified using chromatographic techniques.

Intramolecular Aldol Condensation

While the cyclization to 3-methyl-1H-phenalen-1-one can be considered a type of intramolecular aldol condensation, the formation of other potential aldol products, such as a five- or seven-membered ring, has not been reported for this compound. The significant steric hindrance between the two acetyl groups likely disfavors the conformations required for these alternative cyclizations. The formation of the six-membered ring leading to the phenalenone system is overwhelmingly favored as it provides a pathway to a stable, conjugated aromatic system, thus effectively relieving the peri-strain.

Reactions with Hydrazine Derivatives

The reaction of 1,3-diketones with hydrazine and its derivatives is a classical and versatile method for the synthesis of pyrazoles. Given the this compound can be considered a 1,8-diketone, its reaction with hydrazines is of significant interest for the potential synthesis of novel fused heterocyclic systems.

While specific studies on the reaction of this compound with hydrazines are scarce in the literature, it is plausible that such a reaction would lead to the formation of a pyrazole ring fused to the naphthalene system. The reaction would likely proceed through the initial formation of a hydrazone at one of the acetyl groups, followed by an intramolecular cyclization with the second acetyl group and subsequent dehydration.

The steric hindrance in this compound might necessitate more forcing reaction conditions compared to less hindered diketones. The regioselectivity of the reaction with substituted hydrazines would also be an interesting aspect to investigate.

Spectroscopic Data

The spectroscopic characterization of this compound is essential for its identification and for understanding its electronic and structural properties.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features |

| ¹H NMR | Aromatic protons in the range of 7.0-8.0 ppm. A singlet for the two equivalent methyl groups of the acetyl functions. The chemical shifts will be influenced by the steric compression and the anisotropic effect of the naphthalene ring. |

| ¹³C NMR | Resonances for the aromatic carbons, the carbonyl carbons (typically >190 ppm), and the methyl carbons. The chemical shifts of the carbons in the peri-positions will be significantly affected by the steric strain. |

| Infrared (IR) | A strong absorption band for the C=O stretching vibration of the ketone groups, likely in the range of 1680-1700 cm⁻¹. The exact position will be influenced by the conjugation with the aromatic ring and the out-of-plane twisting of the acetyl groups. |

| UV-Vis | Absorption bands corresponding to the π-π* transitions of the naphthalene chromophore. The position and intensity of these bands may be altered by the presence of the acetyl substituents. |

Conclusion and Future Outlook

This compound is a molecule where steric hindrance plays a dominant role in dictating its structure and reactivity. The facile intramolecular cyclizations to form the 3-methyl-1H-phenalen-1-one system highlight the thermodynamic drive to alleviate the severe peri-strain. While the reactivity of its acetyl groups in other common carbonyl reactions, such as aldol condensations and reactions with hydrazines, has been less explored, it presents a fertile ground for future research.

For drug development professionals, the rigid, fused-ring systems that can be synthesized from this compound could serve as interesting scaffolds for the design of new therapeutic agents. The unique photophysical properties of its derivatives also suggest potential applications in the development of fluorescent probes and photosensitizers.

Further research, particularly obtaining a definitive X-ray crystal structure and exploring the full scope of its reactivity, will undoubtedly uncover new and exciting chemistry of this sterically strained molecule.

References

An In-Depth Technical Guide to the Electronic Properties of 1,8-Diacetylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Diacetylnaphthalene is a polycyclic aromatic hydrocarbon characterized by a naphthalene core substituted with two acetyl groups at the peri-positions. This unique substitution pattern imparts significant steric strain and distinct electronic properties, making it a molecule of interest in organic synthesis, materials science, and as a potential scaffold in drug design. This technical guide provides a comprehensive overview of the electronic properties of this compound, detailing its synthesis, structural characteristics, and photophysical behavior.

Synthesis and Characterization

The synthesis of this compound can be achieved through the oxidative cleavage of 1,2-dimethylacenaphthene-1,2-diol. A high-yield method involves the use of chromic anhydride in acetic acid.

Experimental Protocol: Synthesis of this compound[1]

A mixture of cis- and trans-1,2-dimethylacenaphthene-1,2-diol (6.4 g) is dissolved in acetic acid (175 ml) with heating and subsequently cooled to room temperature. A solution of chromic anhydride (3.1 g) in water (30 ml) is added dropwise with vigorous mixing. This is immediately followed by the rapid dropwise addition of cold water to precipitate the product. The crude product is then purified by crystallization from acetone to yield colorless plates of this compound (89% yield) with a melting point of 154-175 °C. The infrared spectrum shows a characteristic carbonyl absorption at 1683 cm⁻¹.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 212.24 g/mol | --INVALID-LINK-- |

| CAS Number | 10371-76-3 | --INVALID-LINK-- |

| Melting Point | 154-175 °C | [1] |

| Appearance | Colorless plates | [1] |

| IR (C=O) | 1683 cm⁻¹ | [1] |

Structural Properties

The crystal structure of this compound has been determined by X-ray diffraction.[2] The molecule crystallizes in the orthorhombic space group Pbca.[2] The two acetyl groups are in a (Z,Z) conformation.[2] Due to steric hindrance between the peri-substituents, the acetyl groups are twisted out of the plane of the naphthalene ring.[2]

Table 2: Crystallographic Data for this compound [2]

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 6.986(3) |

| b (Å) | 15.946(4) |

| c (Å) | 8.257(1) |

| Torsion Angle (O—C—C1—C8a) | 44.8° |

| Torsion Angle (O—C—C8—C8a) | 42.4° |

Electronic and Photophysical Properties

The electronic properties of this compound are influenced by the conjugation of the acetyl groups with the naphthalene ring.

Dipole Moment

The solution-state conformation and electronic distribution have been investigated through the determination of molar Kerr constants and electric dipole moments in dioxane at 298 K. These studies suggest an acoplanar orientation of the acetyl substituents relative to the naphthalene plane.

Photochemical Reactivity

A key feature of this compound is its photochemical reactivity. Upon exposure to UV light, it undergoes an intramolecular proton migration from one acetyl group to the other, which is followed by a cyclization reaction. This behavior highlights the unique reactivity conferred by the close proximity of the two acetyl groups in the peri-positions.

Experimental Workflows

The characterization of this compound and the investigation of its properties involve a series of standard experimental techniques.

Caption: General workflow for the synthesis, characterization, and photophysical study of this compound.

Signaling Pathways and Logical Relationships

The photochemical reaction of this compound proceeds through a defined pathway involving an excited state and subsequent intramolecular rearrangement.

References

In-depth Technical Guide on the Thermal Stability of 1,8-Diacetylnaphthalene: Data Not Currently Available in Publicly Accessible Literature

A comprehensive search of scientific literature and chemical databases for experimental data on the thermal stability of 1,8-diacetylnaphthalene (CAS No. 10371-76-3) has revealed a significant lack of publicly available information. Despite extensive queries, no specific quantitative data from thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), or other thermal analysis techniques for this compound could be located. Therefore, the creation of an in-depth technical guide with detailed experimental protocols and data tables on the thermal stability of this compound is not possible at this time.

For a thorough investigation of the thermal stability of a compound like this compound, specific experimental data is essential. This typically includes:

-

Melting Point: The temperature at which the substance transitions from a solid to a liquid state.

-

Boiling Point: The temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

-

Decomposition Temperature: The temperature at which the compound chemically decomposes.

-

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The resulting data provides information on thermal stability, decomposition kinetics, and the composition of the material.

-

Differential Scanning Calorimetry (DSC): This method measures the heat flow into or out of a sample as it is heated or cooled. DSC can determine melting points, glass transition temperatures, and enthalpies of reaction, providing a detailed profile of the material's thermal behavior.

While no data was found for this compound, research on related naphthalene derivatives highlights the type of information that would be necessary for a comprehensive thermal stability guide. For instance, studies on various substituted naphthalenes often present detailed TGA and DSC curves, specifying the onset of decomposition, the temperature of maximum weight loss, and the percentage of residue remaining at high temperatures.

Illustrative Experimental Protocols for Thermal Analysis

To provide context for the type of methodologies that would be employed to determine the thermal stability of this compound, the following are generalized experimental protocols for TGA and DSC.

Thermogravimetric Analysis (TGA) - General Protocol

A standard TGA experiment to determine the thermal stability of a solid organic compound would typically follow these steps:

-

Sample Preparation: A small, accurately weighed sample of the compound (typically 5-10 mg) is placed in a TGA pan, commonly made of alumina or platinum.

-

Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen, to prevent oxidative degradation. The desired temperature program is set.

-

Heating Program: The sample is heated at a constant rate, for example, 10 °C/min, over a specified temperature range (e.g., from ambient temperature to 600 °C).

-

Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition (the temperature at which significant mass loss begins) and the temperatures of maximum decomposition rates (from the derivative of the TGA curve).

Differential Scanning Calorimetry (DSC) - General Protocol

A typical DSC experiment to characterize the thermal transitions of a solid organic compound would involve:

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with the desired temperature profile.

-

Heating and Cooling Program: The sample is subjected to a controlled temperature program, which may include heating and cooling cycles at a specific rate (e.g., 10 °C/min).

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The DSC thermogram is analyzed to identify endothermic events such as melting and exothermic events such as crystallization or decomposition. The peak temperature of an endotherm can be taken as the melting point, and the area under the peak can be used to calculate the enthalpy of fusion.

Visualization of Experimental Workflow

The logical flow of a thermal stability analysis is crucial for reproducible research. Below is a conceptual workflow diagram.

A Technical Guide to 1,8-Diacetylnaphthalene for Researchers and Drug Development Professionals

An In-depth Review of Commercial Availability, Synthesis, and Potential Applications

Introduction

1,8-Diacetylnaphthalene is a polycyclic aromatic hydrocarbon characterized by a naphthalene core substituted with two acetyl groups at the 1 and 8 positions. This peri-substitution pattern imparts unique steric and electronic properties to the molecule, making it a subject of interest in various fields of chemical research, including medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the commercial availability, synthesis, and known properties of this compound, with a focus on its potential applications for researchers, scientists, and drug development professionals.

Commercial Availability

Direct commercial suppliers of this compound are limited, indicating its status as a specialty chemical primarily used for research purposes. One identified potential supplier is Benchchem, which lists the compound with the CAS number 10371-76-3.[1] However, detailed information regarding purity, available quantities, and certificates of analysis from a range of suppliers remains scarce. Researchers interested in acquiring this compound are advised to make direct inquiries to chemical suppliers specializing in aromatic compounds and naphthalene derivatives.

Table 1: Supplier Information for this compound

| Supplier | Website | CAS Number | Notes |

| Benchchem | [Not explicitly found] | 10371-76-3 | Listed as a product; further inquiry recommended for availability and specifications. |

Synthesis of this compound

The primary synthetic route to this compound is through the Friedel-Crafts acylation of naphthalene. This electrophilic aromatic substitution reaction involves the introduction of acetyl groups onto the naphthalene ring. However, controlling the regioselectivity to obtain the 1,8-isomer is a significant challenge due to the multiple reactive positions on the naphthalene nucleus. The formation of a mixture of isomers is common, necessitating careful control of reaction conditions and effective purification methods.

Experimental Protocol: Friedel-Crafts Diacetylation of Naphthalene (General Procedure)

Materials:

-

Naphthalene

-

Acetyl chloride or Acetic anhydride (acetylating agent)

-

Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid catalyst

-

An inert solvent (e.g., nitrobenzene, carbon disulfide, or dichloroethane)

-

Hydrochloric acid (for workup)

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a trap, suspend anhydrous aluminum chloride in the chosen inert solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath.

-

Slowly add the acetylating agent (acetyl chloride or acetic anhydride) dropwise to the stirred suspension.

-

After the addition is complete, allow the mixture to stir at a low temperature for a specified time to form the acylium ion complex.

-

Dissolve naphthalene in a minimal amount of the same inert solvent and add it dropwise to the reaction mixture.

-

After the addition of naphthalene, the reaction mixture may be stirred at room temperature or gently heated to promote the reaction. The optimal temperature and reaction time will need to be determined empirically to favor the formation of the 1,8-isomer.

-

Upon completion of the reaction (monitored by thin-layer chromatography), carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer and extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure.

-

The resulting crude product will likely be a mixture of diacetylnaphthalene isomers and will require purification by column chromatography or recrystallization to isolate the this compound.

Diagram 1: General Workflow for Friedel-Crafts Acylation of Naphthalene

Caption: A generalized workflow for the synthesis of this compound via Friedel-Crafts acylation, followed by workup and purification steps.

Physicochemical and Spectroscopic Data

Detailed and verified physicochemical and spectroscopic data for this compound are not widely published. The data presented in Table 2 are based on information from available chemical databases and should be considered as reference values. Experimental verification is highly recommended.

Table 2: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Source/Reference |

| CAS Number | 10371-76-3 | [1] |

| Molecular Formula | C₁₄H₁₂O₂ | [1] |

| Molecular Weight | 212.24 g/mol | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| ¹H NMR | Not available | |

| ¹³C NMR | Not available | |

| Mass Spectrum | Not available | |

| IR Spectrum | Not available |

Potential Applications in Research and Drug Development

While specific studies on the biological activity of this compound are limited, its structural features suggest potential avenues for exploration in drug discovery and medicinal chemistry.

Building Block for Heterocyclic Synthesis

The two adjacent acetyl groups in this compound can serve as reactive handles for the synthesis of more complex heterocyclic systems. Condensation reactions with various dinucleophiles could lead to the formation of novel fused ring systems with potential biological activities.

Diagram 2: Potential Synthetic Utility of this compound

Caption: A logical diagram illustrating the potential of this compound as a precursor for the synthesis of fused heterocyclic compounds.

Exploration of Biological Activity

Researchers could investigate the following potential activities:

-

Enzyme Inhibition: The diketone functionality might interact with the active sites of certain enzymes.

-

Receptor Binding: The rigid aromatic scaffold could serve as a basis for designing ligands for various receptors.

-

Antimicrobial Activity: Many aromatic compounds exhibit antimicrobial properties, and this compound could be screened against various pathogens.

Conclusion

This compound is a specialty chemical with limited commercial availability, presenting a challenge for researchers. Its synthesis via Friedel-Crafts acylation requires careful optimization to achieve the desired regioselectivity. While detailed physicochemical and biological data are scarce, its unique structure as a peri-substituted naphthalene suggests potential as a valuable building block in organic synthesis and as a scaffold for the development of novel therapeutic agents. Further research is warranted to fully elucidate the properties and potential applications of this intriguing molecule. Researchers are encouraged to pursue the synthesis and characterization of this compound to unlock its potential in various scientific disciplines.

References

The Synthesis of 1,8-Diacetylnaphthalene: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the synthetic routes for obtaining 1,8-diacetylnaphthalene, a key peri-substituted naphthalene derivative of interest in various fields of chemical research and development. The spatial proximity of the two acetyl groups in this compound imparts unique electronic and steric properties, making it a valuable building block for the synthesis of more complex molecules, including ligands for catalysis, molecular sensors, and precursors to polycyclic aromatic hydrocarbons. This document outlines the primary synthetic strategies, providing detailed experimental protocols where available, and summarizes key quantitative data to facilitate comparison and selection of the most suitable method for a given application.

Synthetic Pathways Overview

The synthesis of this compound can be approached through several distinct pathways, each with its own advantages and challenges. The most prominent methods identified in the literature include:

-

Oxidation of Acenaphthene Derivatives: A direct and specific route involving the oxidative cleavage of a pre-formed five-membered ring in a substituted acenaphthene precursor.

-

Friedel-Crafts Diacetylation of Naphthalene: A classical electrophilic aromatic substitution approach, which can yield the desired product but often faces challenges with regioselectivity.

-

Multi-step Synthesis from 1,8-Diaminonaphthalene: A versatile route that allows for the introduction of acetyl groups through a series of well-established transformations.

-

Hypothetical Conversion from 1,8-Naphthalic Anhydride: A potential pathway that leverages the commercially available and structurally related 1,8-naphthalic anhydride.

The following sections will delve into the details of these synthetic strategies.

Synthesis via Oxidation of 1,2-Dimethylacenaphthene-1,2-diols

The most direct and selective reported synthesis of this compound involves the oxidation of cis- or trans-1,2-dimethylacenaphthene-1,2-diols[1]. This method benefits from the pre-organized carbon skeleton of the acenaphthene starting material, which ensures the desired 1,8-substitution pattern on the naphthalene core.

Signaling Pathway Diagram

Caption: Synthetic pathway from Acenaphthene to this compound.

Experimental Protocol

Step 1: Synthesis of 1,2-Dimethylacenaphthene-1,2-diols

This precursor is not commercially available and needs to be synthesized, likely starting from acenaphthene. A plausible route involves the dehydrogenation of acenaphthene to acenaphthylene, followed by a reaction to introduce the two methyl and two hydroxyl groups at the 1 and 2 positions.

Step 2: Oxidation to this compound

The key step is the oxidative cleavage of the C1-C2 bond of the diol. A variety of oxidizing agents can be employed for the cleavage of vicinal diols, such as periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄).

-

Materials:

-

cis- or trans-1,2-dimethylacenaphthene-1,2-diol

-

Periodic acid (HIO₄) or Lead tetraacetate (Pb(OAc)₄)

-

Inert solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Water

-

Sodium bicarbonate solution (saturated)

-

Magnesium sulfate (anhydrous)

-

-

Procedure:

-

Dissolve the 1,2-dimethylacenaphthene-1,2-diol in a suitable inert solvent.

-

Cool the solution in an ice bath.

-

Slowly add a solution of the oxidizing agent (e.g., periodic acid in water or lead tetraacetate in the reaction solvent).

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer, and wash it sequentially with water and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

-

Synthesis via Friedel-Crafts Diacetylation of Naphthalene

The direct diacetylation of naphthalene using a Friedel-Crafts reaction is another potential route. However, this method is often plagued by a lack of regioselectivity, leading to a mixture of isomers. The distribution of these isomers is highly dependent on the reaction conditions, including the solvent, temperature, and the molar ratio of reactants and catalyst[2].

Logical Relationship Diagram

Caption: Control of isomer distribution in the Friedel-Crafts diacetylation of naphthalene.

Experimental Protocol

The following protocol is based on the general conditions described for Friedel-Crafts acylation, optimized for the formation of the 1,8-isomer[2].

-

Materials:

-

Naphthalene

-

Acetyl chloride (AcCl)

-

Anhydrous aluminum chloride (AlCl₃)

-

1,2-Dichloroethane (solvent)

-

Hydrochloric acid (concentrated)

-

Ice

-

Dichloromethane (for extraction)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Magnesium sulfate (anhydrous)

-

-

Procedure:

-

To a stirred suspension of anhydrous AlCl₃ in 1,2-dichloroethane at 0 °C, slowly add acetyl chloride.

-

After the formation of the acylating complex, add a solution of naphthalene in 1,2-dichloroethane dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-80°C for 5-6 hours to favor α-acetylation.

-

Monitor the reaction by TLC or GC-MS.

-

Cool the reaction mixture and pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash them with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product will be a mixture of isomers. The this compound can be isolated by careful column chromatography or fractional crystallization.

-

Multi-step Synthesis from 1,8-Diaminonaphthalene

This pathway offers a more controlled, albeit longer, route to this compound. The readily available 1,8-diaminonaphthalene can be converted to the dinitrile via a double Sandmeyer reaction, which can then be transformed into the diketone.

Experimental Workflow Diagram

Caption: Multi-step synthesis of this compound from 1,8-Diaminonaphthalene.

Experimental Protocol

Step 1: Diazotization of 1,8-Diaminonaphthalene

-

Materials:

-

1,8-Diaminonaphthalene

-

Concentrated hydrochloric acid

-

Sodium nitrite (NaNO₂)

-

Water

-

Ice

-

-

Procedure:

-

Suspend 1,8-diaminonaphthalene in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a cold aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the bis(diazonium) salt. Use the resulting solution immediately in the next step.

-

Step 2: Sandmeyer Reaction to 1,8-Dicyanonaphthalene

-

Materials:

-

Copper(I) cyanide (CuCN)

-

Potassium cyanide (KCN) (Caution: highly toxic)

-

Water

-

The bis(diazonium) salt solution from Step 1

-

-

Procedure:

-

In a separate flask, prepare a solution of copper(I) cyanide in aqueous potassium cyanide.

-

Cool this solution to 0 °C.

-

Slowly add the cold bis(diazonium) salt solution to the CuCN/KCN solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or toluene).

-

Wash the organic extract, dry it over an anhydrous salt, and remove the solvent to yield crude 1,8-dicyanonaphthalene.

-

Purify the product by recrystallization or column chromatography.

-

Step 3: Grignard Reaction to this compound

-

Materials:

-

1,8-Dicyanonaphthalene

-

Methylmagnesium bromide (MeMgBr) in a suitable ether solvent (e.g., THF or diethyl ether)

-

Anhydrous ether solvent

-

Aqueous acid (e.g., 3M HCl)

-

Ice

-

-

Procedure:

-

Dissolve 1,8-dicyanonaphthalene in an anhydrous ether solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add a solution of methylmagnesium bromide (at least 2 equivalents) dropwise.

-

After the addition, allow the reaction to stir at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture in an ice bath and carefully quench it by the slow addition of aqueous acid.

-

Stir the mixture vigorously to hydrolyze the intermediate imine.

-

Separate the organic layer and extract the aqueous layer with an ether solvent.

-

Combine the organic layers, wash with water and brine, and dry over an anhydrous salt.

-

Remove the solvent under reduced pressure and purify the resulting this compound by column chromatography or recrystallization.

-

Hypothetical Synthesis from 1,8-Naphthalic Anhydride

While a direct conversion of 1,8-naphthalic anhydride to this compound is not well-documented, a plausible multi-step route can be proposed based on standard organic transformations. This would likely involve the reduction of the anhydride to the corresponding diol, followed by oxidation to the dialdehyde, and finally a reaction with an organometallic reagent.

Quantitative Data Summary

The following tables summarize the available and estimated quantitative data for the different synthetic routes to this compound.

Table 1: Comparison of Synthetic Routes

| Synthetic Route | Starting Material | Key Intermediates | Number of Steps | Selectivity | Overall Yield |

| Oxidation of Acenaphthene Derivative | Acenaphthene | 1,2-Dimethylacenaphthene-1,2-diol | 3+ | High | Moderate |

| Friedel-Crafts Diacetylation | Naphthalene | Monoacetylnaphthalene | 1 | Low to Moderate | Low |

| From 1,8-Diaminonaphthalene | 1,8-Diaminonaphthalene | 1,8-Dicyanonaphthalene | 3 | High | Moderate |

Table 2: Reaction Conditions for Key Steps

| Reaction Step | Reagents | Solvent | Temperature (°C) | Time (h) |

| Oxidation of Diol | HIO₄ or Pb(OAc)₄ | Dichloromethane | 0 to RT | 1 - 4 |

| Friedel-Crafts Acylation | Naphthalene, AcCl, AlCl₃ | 1,2-Dichloroethane | 70 - 80 | 5 - 6 |

| Sandmeyer Cyanation | Bis(diazonium) salt, CuCN | Water | 0 to 60 | 2 - 4 |

| Grignard Reaction | 1,8-Dicyanonaphthalene, MeMgBr | THF or Et₂O | 0 to RT | 2 - 6 |

Conclusion

The synthesis of this compound can be achieved through several pathways. The oxidation of 1,2-dimethylacenaphthene-1,2-diols appears to be the most direct and regioselective method reported to date[1]. However, the multi-step synthesis from 1,8-diaminonaphthalene offers a more controlled approach, relying on well-established and high-yielding reactions. The Friedel-Crafts diacetylation of naphthalene is a more direct but less selective alternative, requiring careful optimization of reaction conditions to maximize the yield of the desired 1,8-isomer[2]. The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, the required purity of the final product, and the scale of the synthesis. Further research into the direct conversion of 1,8-naphthalic anhydride to this compound could open up a more atom-economical and potentially scalable synthetic route.

References

An In-depth Technical Guide on the Safety and Handling of 1,8-Diacetylnaphthalene

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Safety and Handling Protocols for 1,8-Diacetylnaphthalene

Executive Summary

This technical guide is intended to provide a thorough overview of the safety and handling procedures for this compound. However, a comprehensive search of available scientific and safety literature has revealed a significant lack of specific data for this particular compound. While information is readily available for related isomers such as 1,8-dimethylnaphthalene and 1,8-diaminonaphthalene, the unique "peri" interaction of the acetyl groups in the 1,8-position of the naphthalene ring may lead to distinct chemical reactivity, toxicity, and handling requirements.

Therefore, this document will summarize the available information on closely related compounds to provide general guidance. It is imperative to treat this compound as a compound of unknown toxicity and handle it with the utmost caution, employing stringent safety measures until specific data becomes available.

Introduction to Peri-Substituted Naphthalenes

Naphthalene derivatives with substituents at the 1 and 8 positions, known as peri-naphthalenes, exhibit unique chemical and physical properties due to the close proximity of the substituents.[1] This steric strain can influence the molecule's conformation, reactivity, and biological activity in ways that are not observed in other isomers.[2] For this compound, the two acetyl groups are forced into a sterically crowded arrangement, which could potentially influence its stability and reactivity.

Physicochemical Properties (Data Not Available)

Hazard Identification and Classification (Data Not Available)

A specific Safety Data Sheet (SDS) for this compound could not be located. Therefore, no official hazard classification from sources such as the Globally Harmonized System (GHS) is available.

In the absence of specific data, it is prudent to assume that this compound may possess the following hazards, based on general principles of organic chemistry and data from related compounds:

-

Acute Toxicity (Oral, Dermal, Inhalation): Unknown. Handle as if potentially toxic by all routes of exposure.

-

Skin Corrosion/Irritation: Unknown. May cause skin irritation upon contact.

-

Eye Damage/Irritation: Unknown. May cause serious eye irritation.

-

Respiratory or Skin Sensitization: Unknown. May have the potential to be a sensitizer.

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: Unknown. No data is available.

Recommended Safety Precautions and Handling Procedures

Given the lack of specific safety information, the following stringent precautions are recommended when handling this compound. These are based on best practices for handling novel or uncharacterized chemical compounds.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Skin Protection: A lab coat, long pants, and closed-toe shoes must be worn.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile) and change them frequently, especially if contact is suspected.

Engineering Controls

-

All work with this compound, including weighing and solution preparation, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.

General Hygiene

-

Avoid all personal contact with the substance.

-

Do not eat, drink, or smoke in the laboratory.

-